![molecular formula C12H10O2 B160632 4,4'-Dihydroxybiphenyl CAS No. 92-88-6](/img/structure/B160632.png)
4,4'-Dihydroxybiphenyl
Overview
Description
4,4’-Dihydroxybiphenyl is used to prepare plastics and serves as a laboratory reagent. It is an intermediate in the preparation of polyether liquid crystals and is used as an antioxidant agent for rubber and latex .
Synthesis Analysis
4,4’-Dihydroxybiphenyl derivatives, namely 2,2’- [biphenyl-4,4’-diylbis (oxy)]bis [N- (2-aminoalkyl)acetamide], were synthesized by alkylation of 4,4’-dihydroxybiphenyl with methylbromoacetate, followed by alkaline hydrolysis . Another method of synthesis involves dihydroxybiphenyl alkylation using the α,ω-dihalogenoalkanes (hydrocarbon chain length from 2 to 6 methylene units) following aminodehalogenation with primary and secondary amines .Molecular Structure Analysis
4,4’-Dihydroxybiphenyl is a member of the class of hydroxybiphenyls that is biphenyl with hydroxy groups at positions 4 and 4’. It derives from a hydride of a biphenyl .Chemical Reactions Analysis
4,4’-Dihydroxybiphenyl can undergo reactions such as alkylation with appropriate alkyl halides . It can also react with acids to form esters, and with phenols to form condensation products .Physical And Chemical Properties Analysis
4,4’-Dihydroxybiphenyl is a white to light yellow powder to crystal substance. It is sparingly soluble in water but soluble in organic solvents like alcohol and tetrahydrofuran .Scientific Research Applications
Preparation of Plastics
4,4’-Dihydroxybiphenyl is used in the preparation of plastics . It can be incorporated into the polymer matrix to enhance the properties of the plastic, such as its thermal stability and mechanical strength.
Laboratory Reagent
This compound serves as a laboratory reagent . As a reagent, it can be used in various chemical reactions in the laboratory setting, contributing to the synthesis of complex organic compounds.
Intermediate in Polyether Liquid Crystals
4,4’-Dihydroxybiphenyl is an intermediate in the preparation of polyether liquid crystals . Liquid crystals have unique properties between those of conventional liquids and those of solid crystals, and are used in a variety of applications, including electronic displays and thermal sensors.
Antioxidant Agent for Rubber and Latex
This compound is used as an antioxidant agent for rubber and latex . Antioxidants are added to these materials to prevent oxidative degradation, thereby improving their durability and lifespan.
Use in Light-Colored Rubber Products
4,4’-Dihydroxybiphenyl is used in light-colored rubber products . Its addition can enhance the properties of these products, such as their resistance to environmental factors and mechanical stress.
Use in Food Packaging
This compound is used in food packaging . It can provide beneficial properties to the packaging materials, such as improved barrier properties and enhanced durability.
Use in Medical Latex Products
4,4’-Dihydroxybiphenyl is also used in medical latex products . Its incorporation can enhance the properties of these products, such as their elasticity and resistance to degradation.
Safety And Hazards
Future Directions
4,4’-Dihydroxybiphenyl is widely used in organic synthesis and also exhibits certain biological activity and functionality. It can be used as a raw material for the synthesis of dyes, pharmaceuticals, and plastics. Due to its good electronic structure and ability to form hydrogen bonds, it is often used as a component in the synthesis of liquid crystal materials .
properties
IUPAC Name |
4-(4-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBEIPGXKNHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54614-69-6 (mono-hydrochloride salt) | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |
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DSSTOX Substance ID |
DTXSID1029120 | |
Record name | 4,4'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |
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Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS] | |
Record name | [1,1'-Biphenyl]-4,4'-diol | |
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Record name | 4,4'-Dihydroxybiphenyl | |
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Vapor Pressure |
0.00000079 [mmHg] | |
Record name | 4,4'-Dihydroxybiphenyl | |
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Product Name |
4,4'-Dihydroxybiphenyl | |
CAS RN |
92-88-6 | |
Record name | 4,4′-Dihydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-88-6 | |
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Record name | 4,4'-Dihydroxybiphenyl | |
Source | ChemIDplus | |
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Record name | 4,4'-Dihydroxybiphenyl | |
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Record name | [1,1'-Biphenyl]-4,4'-diol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4,4'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.001 | |
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Record name | 4,4'-BIPHENYLDIOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8994A0904 | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,4'-Dihydroxybiphenyl (4,4'-BP) exhibits competitive inhibition of tyrosinase, a key enzyme in melanin biosynthesis. [] This interaction effectively suppresses melanin production. [] Further studies have shown that 4,4'-BP downregulates the cAMP-dependent PKA signaling pathway, leading to decreased microphthalmia transcription factor (MITF) gene expression. [] This, in turn, suppresses tyrosinase production and activity, ultimately reducing melanin biosynthesis. []
A:
- Spectroscopic data:
A: 4,4'-Dihydroxybiphenyl serves as a valuable monomer in the synthesis of various polymers, including polyimides, polyesters, and polycarbonates. [, , , , , , , , , , ] Its incorporation influences the polymer properties, often enhancing thermal stability and impacting liquid crystalline behavior. [, , , , , , ] The specific performance and applications depend on the polymer type and processing conditions.
- Polyimides: 4,4'-BP based polyimides exhibit high thermal stability and good surface properties, making them suitable for high-performance applications. [, ]
- Liquid Crystalline Polymers: Copolymers incorporating 4,4'-BP can display thermotropic liquid crystalline behavior, influencing their processing and final properties. [, , , , , , , ]
- Epoxy Resins: Modification of epoxy resins with 4,4'-BP based compounds can enhance toughness and mechanical properties. [, ]
A: While 4,4'-BP itself might not be a catalyst, its unique structure and reactivity allow it to be a building block for synthesizing metal-organic frameworks (MOFs). [] These MOFs, like CoFe(dobpdc), have shown promising catalytic activity in the oxygen evolution reaction (OER), an essential process in energy conversion technologies. [] The catalytic performance of these MOFs can be further enhanced by controlling the orientation of the MOF nanorods during synthesis. []
A: Computational methods, including molecular mechanics (MMX) force field calculations, are employed to predict and understand the three-dimensional structure and conformational behavior of 4,4'-BP containing polymers. [] These simulations provide insights into the relationship between molecular structure, chain conformation, and macroscopic properties. [, ] For instance, simulations help visualize the arrangement of aromatic rings, side chain orientation, and overall polymer chain packing, aiding in the interpretation of experimental data and the design of new materials. []
A: Research on biphenyl derivatives, including 4,4'-BP, highlights the impact of structural modifications on their biological activity. [] For example, replacing the ethylene group in the side chain of 4,4'-disubstituted biphenyls with an amide group significantly reduces their hemolytic properties. [] This suggests that the presence of specific functional groups and their spatial arrangement play crucial roles in determining the compound's interaction with biological targets.
A: While specific studies on the stability and formulation of 4,4'-BP itself are limited in the provided research, its incorporation into polymers suggests good thermal stability. [, , , , , ] Formulation strategies for 4,4'-BP would likely focus on its incorporation into polymer matrices or other materials where its properties are beneficial.
A: While specific historical milestones are not outlined in the provided research, the early exploration of 4,4'-dihydroxybiphenyl's fluorescence properties [] laid the groundwork for its later use in various applications. [, , , , , , , , , , ] Its incorporation into polymers, particularly those exhibiting liquid crystalline behavior, marks a significant area of research. [, , , , , , , ] Additionally, its utilization in synthesizing MOFs for catalytic applications highlights its evolving role in advanced materials development. []
A: The diverse applications of 4,4'-BP arise from collaborative efforts across multiple disciplines. Synthetic chemists have developed efficient routes to synthesize and modify 4,4'-BP and its derivatives. [, , , , , ] Polymer chemists have explored its incorporation into various polymer backbones, leading to materials with improved thermal and mechanical properties. [, , , , , , ] Material scientists and engineers have investigated its use in developing high-performance materials, including liquid crystalline polymers and composites. [, , , , , , , ] Moreover, collaborations with computational chemists have provided insights into the structure-property relationships of 4,4'-BP based materials, guiding the design of new materials with tailored properties. [, ] The interdisciplinary nature of this research highlights the importance of collaboration in advancing the understanding and applications of 4,4'-dihydroxybiphenyl.
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